- Hydrosilylation of alkynes catalyzed by platinum on carbon, Journal of Organometallic Chemistry, 2002, 645(1-2), 1-13

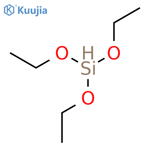

Cas no 65119-09-7 (Silane, triethoxy[(1E)-2-phenylethenyl]-)

![Silane, triethoxy[(1E)-2-phenylethenyl]- structure](https://ko.kuujia.com/scimg/cas/65119-09-7x500.png)

65119-09-7 structure

상품 이름:Silane, triethoxy[(1E)-2-phenylethenyl]-

CAS 번호:65119-09-7

MF:C14H22O3Si

메가와트:266.408185482025

CID:406802

Silane, triethoxy[(1E)-2-phenylethenyl]- 화학적 및 물리적 성질

이름 및 식별자

-

- Silane, triethoxy[(1E)-2-phenylethenyl]-

- triethoxy(2-phenylethenyl)silane

-

- 인치: 1S/C14H22O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3/b13-12+

- InChIKey: UUVZTKMMRCCGHN-OUKQBFOZSA-N

- 미소: [Si](OCC)(OCC)(OCC)/C=C/C1=CC=CC=C1

계산된 속성

- 정밀분자량: 266.13386

- 동위원소 질량: 266.134

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 8

- 복잡도: 220

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 1

- 토폴로지 분자 극성 표면적: 27.7A^2

실험적 성질

- PSA: 27.69

Silane, triethoxy[(1E)-2-phenylethenyl]- 합성 방법

합성 방법 1

반응 조건

1.1 Catalysts: Platinum , Carbon

참조

합성 방법 2

반응 조건

1.1 Catalysts: Rhodium(1+), [(2,3,4-η)-4-[2-(diphenylphosphino-κP)phenyl]-1,2-dihydro-1,1,3-tri… Solvents: Chloroform-d ; 24 h, rt

참조

- Late-Stage Generation of Bidentate η3-Benzophosphorine-Phosphino Ligands from a Rhodium PCcarbeneP Pincer Complex and Their Use in the Catalytic Hydrosilylation of Alkynes, Organometallics, 2019, 38(19), 3512-3520

합성 방법 3

반응 조건

1.1 Catalysts: Gold alloy, base, Au 99,Al 0.6 Solvents: Ethyl acetate ; rt; 12 h, 70 °C

참조

- Selective hydrosilylation of alkynes with a nanoporous gold catalyst, Catalysis Science & Technology, 2013, 3(11), 2902-2905

합성 방법 4

반응 조건

1.1 Catalysts: Titania , Chloroauric acid Solvents: 1,2-Dichloroethane ; 2 h, rt → 70 °C

참조

- Reaction of hydrosilanes with alkynes catalyzed by gold nanoparticles supported on TiO2, Tetrahedron, 2012, 68(42), 8724-8731

합성 방법 5

반응 조건

1.1 Catalysts: 2101300-24-5 Solvents: Dichloromethane-d2 ; 4 h, rt → 60 °C

참조

- Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts, Organometallics, 2017, 36(13), 2460-2469

합성 방법 6

반응 조건

1.1 Catalysts: Dichloro(ethylenediamine)platinum(II) ; 18 h, 90 °C

참조

- Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditions, Tetrahedron Letters, 2020, 61(36),

합성 방법 7

반응 조건

1.1 Catalysts: Platinate(1-), [1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][1,3-dihydro-1… Solvents: Triethoxysilane ; 16 h, 30 °C

참조

- Water-Soluble N-Heterocyclic Carbene Platinum(0) Complexes: Recyclable Catalysts for the Hydrosilylation of Alkynes in Water at Room Temperature, Organometallics, 2012, 31(8), 3355-3360

합성 방법 8

반응 조건

1.1 Catalysts: 2794183-67-6 Solvents: Tetrahydrofuran ; rt → 60 °C; 10 min, 60 °C

1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C

1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C

참조

- Searching for highly active cobalt catalysts bearing Schiff base ligands for Markovnikov-selective hydrosilylation of alkynes with tertiary silanes, Journal of Catalysis, 2022, 411, 116-121

합성 방법 9

반응 조건

1.1 Catalysts: Platinum, dichlorobis(1-ethenyl-1H-imidazole-N3)-

참조

- Catalytic activity of complexes of 1-vinylazoles with transition metal salts in hydrosilylation of phenylacetylene, Zhurnal Obshchei Khimii, 1985, 55(5), 1036-8

합성 방법 10

반응 조건

1.1 Catalysts: 2338825-00-4 Solvents: Dichloromethane ; 6 h, 40 °C

참조

- A Rh(I) complex with an annulated N-heterocyclic carbene ligand for E-selective alkyne hydrosilylation, Polyhedron, 2019, 172, 167-174

합성 방법 11

반응 조건

1.1 Catalysts: 2460746-49-8 Solvents: Toluene

참조

- C,N-chelated diaminocarbene platinum(II) complexes derived from 3,4-diaryl-1H-pyrrol-2,5-diimines and cis-dichlorobis(isonitrile)platinum(II): Synthesis, cytotoxicity and catalytic activity in hydrosilylation reactions, Journal of Organometallic Chemistry, 2020, 923,

합성 방법 12

반응 조건

1.1 Catalysts: Platinum dichloride Solvents: Tetrahydrofuran ; 12 h, 45 °C

참조

- Triethoxysilane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10

합성 방법 13

반응 조건

1.1 Catalysts: Rhodium(2+), [[1,1′-binaphthalene]-2,2′-diylbis[diphenylphosphine-κP]][(1,2,3,4,… Solvents: Dichloromethane

1.2 -

1.2 -

참조

- Tunable Stereoselective Hydrosilylation of PhCCH Catalyzed by Cp*Rh Complexes, Organometallics, 2002, 21(8), 1743-1746

합성 방법 14

반응 조건

참조

- Zeolite-catalyzed hydrosilylation, Zhurnal Obshchei Khimii, 1989, 59(9), 2150-1

합성 방법 15

반응 조건

1.1 Catalysts: Platinum (zeolite-bound)

참조

- Metalized zeolites as a catalysts for hydrosilylation, Zhurnal Obshchei Khimii, 1994, 64(10),

합성 방법 16

반응 조건

1.1 Catalysts: Osmate(2-), hexachloro-, dihydrogen, hexahydrate, (OC-6-11)-

참조

- H2OsCl6 as a catalyst for hydrosilylation, Zhurnal Obshchei Khimii, 1994, 64(3), 437-42

합성 방법 17

반응 조건

1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(triphenylphosphine)iridium Solvents: Benzene

참조

- Iridium complexes in hydrosilylation reactions of unsaturated compounds, Zhurnal Obshchei Khimii, 1993, 63(10), 2257-66

합성 방법 18

반응 조건

1.1 Catalysts: Platinum

참조

- Platinum-catalyzed hydrosilylation of alkynes, Organometallics, 1991, 10(10), 3750-9

Silane, triethoxy[(1E)-2-phenylethenyl]- Raw materials

Silane, triethoxy[(1E)-2-phenylethenyl]- Preparation Products

Silane, triethoxy[(1E)-2-phenylethenyl]- 관련 문헌

-

1. Book reviews

-

2. Book reviews

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

65119-09-7 (Silane, triethoxy[(1E)-2-phenylethenyl]-) 관련 제품

- 1806942-14-2(4-(Bromomethyl)-3-(difluoromethyl)-6-hydroxy-2-methoxypyridine)

- 2567488-90-6((3R,5R)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride)

- 136506-63-3(3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde)

- 659-22-3(4,4-Dihydroxystilbene)

- 60301-04-4((R)-O-Anisyl phenyl sulfoxide)

- 373356-52-6(N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine)

- 51421-32-0((4-phenylphenyl)methylhydrazine)

- 2643-92-7(1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZINE HYDROBROMIDE)

- 306977-04-8(ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate)

- 2171679-06-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid)

추천 공급업체

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

중국 공급자

대량

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량

Suzhou Genelee Bio-Technology Co., Ltd.

골드 회원

중국 공급자

대량

Shanghai Jinhuan Chemical CO., LTD.

골드 회원

중국 공급자

대량

Taizhou Jiayin Chemical Co., Ltd

골드 회원

중국 공급자

대량